molecular formula C19H31NO9 B3433375 tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 262849-65-0

tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No. B3433375
M. Wt: 417.5 g/mol
InChI Key: FGTWILBPFLRWPH-ZKXLYKBJSA-N
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Description

Tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is an intriguing biomedicine compound. It exhibits remarkable potential in the scientific realm, showcasing exceptional efficacy in combatting an array of diseases by exerting its prowess against insidious bacterial and viral infections .


Molecular Structure Analysis

The molecular formula of this compound is C19H31NO9 . Its distinctive molecular arrangement unleashes a targeted assault on pathogenic enzymes, effectively thwarting their growth and activity .


Chemical Reactions Analysis

While the specific chemical reactions involving tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside are not detailed in the retrieved papers, it’s worth noting that similar compounds are key in the synthesis of complex carbohydrate-based drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 417.45 . Further details about its physical and chemical properties are not provided in the retrieved papers.

Future Directions

The future directions of this compound are promising. It has significant pharmaceutical potential and can be employed in the research of various diseases . It holds promise in discovering new leads for disease intervention, including cancer .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-methylbutan-2-yloxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO9/c1-8-19(6,7)29-18-15(20-10(2)21)17(27-13(5)24)16(26-12(4)23)14(28-18)9-25-11(3)22/h14-18H,8-9H2,1-7H3,(H,20,21)/t14-,15-,16-,17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTWILBPFLRWPH-ZKXLYKBJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131440
Record name β-D-Glucopyranoside, 1,1-dimethylpropyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

CAS RN

262849-65-0
Record name β-D-Glucopyranoside, 1,1-dimethylpropyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262849-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, 1,1-dimethylpropyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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